molecular formula C9H10O2S B015917 Methyl 4-(methylthio)benzoate CAS No. 3795-79-7

Methyl 4-(methylthio)benzoate

Cat. No. B015917
CAS RN: 3795-79-7
M. Wt: 182.24 g/mol
InChI Key: UQGNSVPCBCFZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-(methylthio)benzoate and related compounds involves several steps, including condensation reactions, functional group transformations, and optimization of reaction conditions to achieve high yields and purity. For instance, Şahin et al. (2015) synthesized a related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, by a condensation reaction, showcasing the versatility of synthetic approaches in modifying the methylthio benzoate backbone for various applications (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Molecular Structure Analysis

Molecular structure analysis involves the use of spectroscopic and crystallographic techniques to elucidate the geometry, bonding, and electronic structure of Methyl 4-(methylthio)benzoate derivatives. For example, the compound synthesized by Şahin et al. was characterized using IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, providing insights into the optimized molecular structure and vibrational frequencies (Şahin et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of Methyl 4-(methylthio)benzoate derivatives includes their participation in various reactions, such as electropolymerization, as explored by Ates et al. (2015). These reactions highlight the compound's potential as a monomer for polymer synthesis, demonstrating its versatile chemical properties (Ates, Uludağ, Arican, & Karazehir, 2015).

Scientific Research Applications

  • Insect Attractant

    • Application : “Methyl 4-(methylthio)benzoate” has been identified as a sulfur-containing, long-distance, female-produced sex attractant in certain insect species .
    • Results : The compound was found to be effective in attracting certain insects .
  • Insect Repellent

    • Application : A study tested “Methyl benzoate” and several of its analogs for repellency against the bed bug species, Cimex lectularius . It’s possible that “Methyl 4-(methylthio)benzoate” could have similar applications.
    • Results : The compound was found to be effective in repelling certain insects .

Safety And Hazards

“Methyl 4-(methylthio)benzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

“Methyl 4-(methylthio)benzoate” has potential applications in the production of other chemicals, such as triflates and sulfinyl compounds . It also has transport properties and may function as a postulated intermediate in the methylating reaction .

properties

IUPAC Name

methyl 4-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGNSVPCBCFZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191387
Record name Methyl 4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylthio)benzoate

CAS RN

3795-79-7
Record name Methyl 4-(methylthio)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3795-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(methylthio)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(methylthio)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(methylthio)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(methylthio)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(methylthio)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(methylthio)benzoate

Citations

For This Compound
34
Citations
PS Robbins, RL Crocker, S Nojima, BD Morris… - …, 2003 - Springer
The female-produced sex pheromone of Phyllophaga crinita (Burmeister) (Coleoptera: Scarabaeidae: Melolonthinae; the adult has no common name) is identified as methyl 2-(…
JAM Van den Goorbergh, H De Wit, RB Tijdens… - …, 1987 - academic.oup.com
In order to find potentially effective compounds that could prevent the covalent binding of the carcinogen N -hydroxy-2-acetylaminofluorene (N-OH-AAF) to rat liver macromolecules in …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
DL Bao, R Liu, JC Leng, X Zuo, Y Jiao, ZL Li, CK Wang - Physics Letters A, 2014 - Elsevier
The mechanical and electronic transport properties of 4-(methylthio)benzoic acid (M1), 1,4-bis(methylthio) benzene (M2) and methyl 4-(methylthio)benzoate (M3) molecular junctions …
ED Kroese, MJ Zeilmaker, GR Mohn… - Mutation Research …, 1990 - Elsevier
Thioethers are effective scavengers of electrophilic metabolites derived from the hepatocarcinogen N-hydroxy-2-acetylaminofluorene (van den Goorbergh et al., 1987). In this study 2 of …
H Wang, Y Zhang, CL Li, XF Wu - Journal of Catalysis, 2020 - Elsevier
Phenols are attractive starting materials due to their ready availability. Herein, we developed a novel method on palladium-catalyzed alkoxycarbonylation of phenols. By using …
H Matsubara, A Yoshida, Y Kondo, S Tsuge… - …, 2003 - ACS Publications
Network structures in the UV-cured resin prepared from bifunctional poly(ethylene glycol) diacrylate (PEDA) were characterized by pyrolysis gas−chromatography (Py-GC) in the …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
S Ahn, SV Aradhya, RS Klausen, B Capozzi… - Physical Chemistry …, 2012 - pubs.rsc.org
We characterize electron transport across Au–molecule–Au junctions of heterogeneous carboxyl and methyl sulfide terminated saturated and conjugated molecules. Low-bias …
Number of citations: 56 0-pubs-rsc-org.brum.beds.ac.uk
Y Gu, Z Zhang, YE Wang, Z Dai, Y Yuan… - The Journal of …, 2021 - ACS Publications
Chemoselective deprotonative functionalization of benzylic C–H bonds is challenging, because the arene ring contains multiple aromatic C(sp 2 )–H bonds, which can be competitively …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
J Li, W Liao, J He - 普通化学, 2022 - genchemistry.org
Amphiphilic 4-(methylthio) benzoic acid (HMBA) combining soft methylthio and hard carboxylic groups was used to construct two isostructural coordination polymers of [Cu (MBA)] n (CP-…
Number of citations: 2 www.genchemistry.org
AJ Pratt, PM Rendle, PJ Steel - Australian Journal of Chemistry, 2011 - CSIRO Publishing
The reactivity of 1-methylthio-1-(p-tolylsulfonyl)ethene (1) as a dienophile in Diels–Alder chemistry is investigated. Cycloaddition reactions were carried out with a range of pyran-2-ones …
Number of citations: 2 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.